
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is an organic compound that features a cyano group, a hydroxyphenyl group, and a methylpyridinyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide typically involves the following steps:
Formation of the enamine: This can be achieved by reacting an appropriate aldehyde with a secondary amine under acidic or basic conditions.
Addition of the cyano group: The cyano group can be introduced using reagents such as cyanogen bromide or sodium cyanide.
Formation of the final product: The final step involves the coupling of the enamine with the hydroxyphenyl and methylpyridinyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide would depend on its specific interactions with biological targets. Generally, such compounds may:
Bind to enzymes or receptors: Modulating their activity.
Interact with DNA or RNA: Affecting gene expression.
Disrupt cellular processes: Leading to cell death or altered cell function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(pyridin-2-yl)prop-2-enamide: Lacks the methyl group on the pyridine ring.
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-chloropyridin-2-yl)prop-2-enamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the methyl group on the pyridine ring in (E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide may influence its chemical reactivity and biological activity, making it unique compared to similar compounds.
Eigenschaften
CAS-Nummer |
488708-01-6 |
|---|---|
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-5-4-8-15(18-11)19-16(21)13(10-17)9-12-6-2-3-7-14(12)20/h2-9,20H,1H3,(H,18,19,21)/b13-9+ |
InChI-Schlüssel |
PEJJULUSSVUNCA-UKTHLTGXSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2O)/C#N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N |
Löslichkeit |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


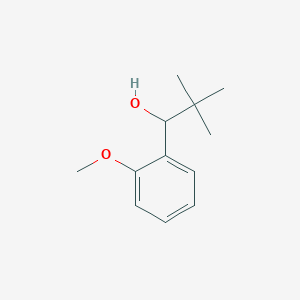


![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
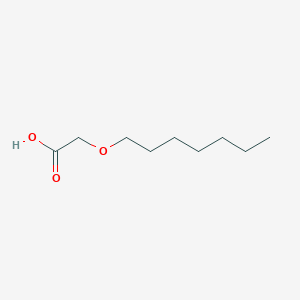

![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)
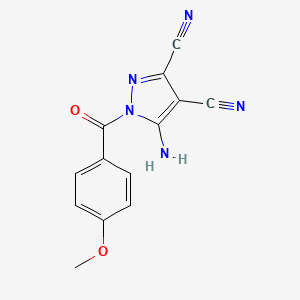
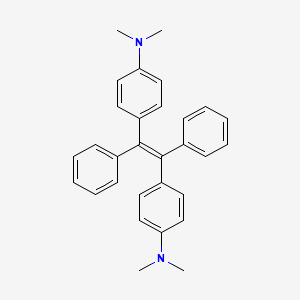

![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
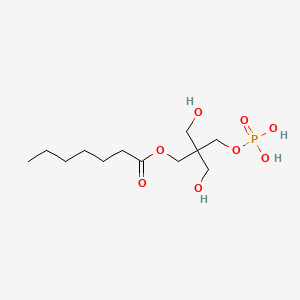
![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)
![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
